molecular formula C17H15NO3 B12967078 Methyl 2-(1-oxoisoindolin-2-yl)-2-phenylacetate

Methyl 2-(1-oxoisoindolin-2-yl)-2-phenylacetate

Katalognummer: B12967078
Molekulargewicht: 281.30 g/mol
InChI-Schlüssel: HSECUNMDIQVYCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(1-oxoisoindolin-2-yl)-2-phenylacetate is an organic compound characterized by the presence of an isoindoline nucleus and a phenylacetate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-oxoisoindolin-2-yl)-2-phenylacetate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include solventless reactions and the use of green chemistry principles to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(1-oxoisoindolin-2-yl)-2-phenylacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions include various substituted isoindoline derivatives, which can be further utilized in the synthesis of more complex molecules .

Wirkmechanismus

The mechanism of action of Methyl 2-(1-oxoisoindolin-2-yl)-2-phenylacetate involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Methyl 2-(1-oxoisoindolin-2-yl)-2-phenylacetate include:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both an isoindoline nucleus and a phenylacetate group.

Eigenschaften

Molekularformel

C17H15NO3

Molekulargewicht

281.30 g/mol

IUPAC-Name

methyl 2-(3-oxo-1H-isoindol-2-yl)-2-phenylacetate

InChI

InChI=1S/C17H15NO3/c1-21-17(20)15(12-7-3-2-4-8-12)18-11-13-9-5-6-10-14(13)16(18)19/h2-10,15H,11H2,1H3

InChI-Schlüssel

HSECUNMDIQVYCW-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(C1=CC=CC=C1)N2CC3=CC=CC=C3C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.